

Application Notes: Therapeutic Drug Monitoring of Nilotinib using Nilotinib- $^{13}\text{C}_3\text{d}_3$

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Compound of Interest

Compound Name: Nilotinib- $^{13}\text{C}_3\text{d}_3$

Cat. No.: B15622686

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Introduction

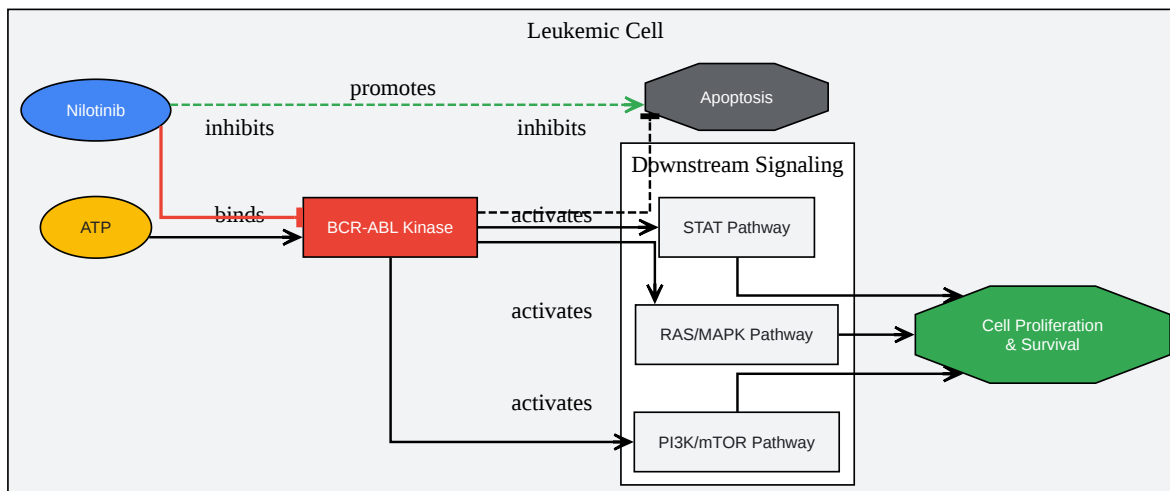
Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL kinase, which is a hallmark of CML.[1][3] Therapeutic Drug Monitoring (TDM) of Nilotinib is crucial for optimizing treatment efficacy and minimizing toxicity.[4][5][6] A strong correlation has been observed between Nilotinib plasma concentrations and clinical outcomes, making TDM a valuable tool in personalizing patient care.[2][7] To ensure accurate quantification of Nilotinib in biological matrices, a stable isotope-labeled internal standard, such as Nilotinib- $^{13}\text{C}_3\text{d}_3$, is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][8][9] This internal standard mimics the physicochemical properties of Nilotinib, correcting for variations in sample preparation and instrument response, thereby leading to highly precise and accurate measurements.[8]

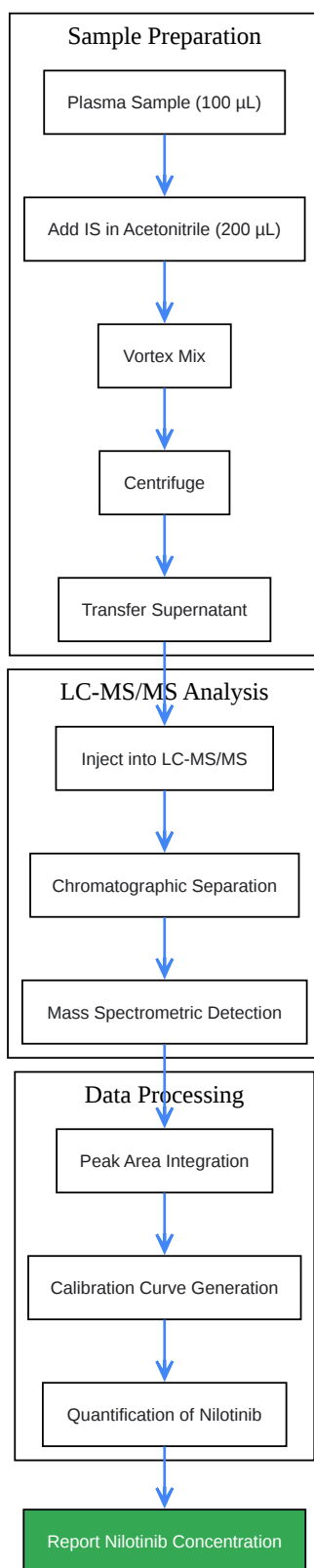
Mechanism of Action

Nilotinib selectively inhibits the tyrosine kinase activity of the BCR-ABL oncoprotein, as well as c-KIT and platelet-derived growth factor receptor (PDGFR).[3][10] In CML, the constitutively active BCR-ABL kinase drives uncontrolled cell proliferation and resistance to apoptosis.[1] Nilotinib binds to the ATP-binding site of the BCR-ABL protein with high affinity, preventing its phosphorylation activity and subsequently inhibiting downstream signaling pathways that are

crucial for cancer cell growth and survival.[1][3] This targeted inhibition leads to a reduction in the proliferation of leukemic cells and induces programmed cell death (apoptosis).[1]

Signaling Pathway





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